2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
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Overview
Description
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a nitrophenyl group, and a quinoline backbone. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 4-nitrobenzaldehyde with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization and subsequent nitrile formation under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications for further applications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to various biological effects. The presence of the trifluoromethyl and nitrophenyl groups enhances its binding affinity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable candidate for drug development .
Properties
CAS No. |
476483-62-2 |
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Molecular Formula |
C25H21F3N4O3 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C25H21F3N4O3/c1-24(2)11-19-22(20(33)12-24)21(14-6-8-16(9-7-14)32(34)35)18(13-29)23(30)31(19)17-5-3-4-15(10-17)25(26,27)28/h3-10,21H,11-12,30H2,1-2H3 |
InChI Key |
CLEDBSHUOYLHCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC(=C3)C(F)(F)F)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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